10-(Carbomethoxy)decyldimethylmethoxysilane

Beschreibung

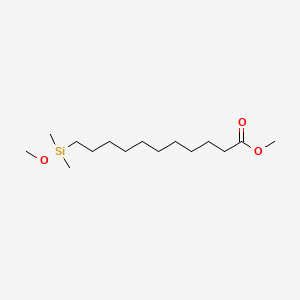

10-(Carbomethoxy)decyldimethylmethoxysilane (CH3OCO(CH2)10SiMe2OMe) is a functional organosilane characterized by a carbomethoxy (methyl ester) group attached to a decyl chain and a methoxysilane moiety. This compound is notable for its dual functionality: the methoxysilane group enables covalent bonding to silica-based surfaces via hydrolysis, while the carbomethoxy group provides a reactive site for further chemical modifications.

Key applications include its use in porous silicon metallization for fuel cells, where hydrolysis of the methoxysilane group facilitates grafting onto silica supports. Subsequent ester hydrolysis releases carboxylic acid, which reacts with hydrazine to form conductive hydrazonium ions, enhancing electrical conductivity .

Eigenschaften

IUPAC Name |

methyl 11-[methoxy(dimethyl)silyl]undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O3Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-19(3,4)18-2/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQMOODLXBBSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Carbomethoxy)decyldimethylmethoxysilane typically involves the esterification of undecanoic acid with methanol in the presence of a catalyst, followed by the introduction of the methoxydimethylsilyl group. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes followed by silylation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

10-(Carbomethoxy)decyldimethylmethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The methoxysilane group can be hydrolyzed to form silanols.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acidic solutions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

Hydrolysis: Formation of silanols.

Condensation: Formation of siloxane polymers.

Substitution: Formation of substituted esters or silanes.

Wissenschaftliche Forschungsanwendungen

10-(Carbomethoxy)decyldimethylmethoxysilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

Biology: Employed in the modification of surfaces for biological assays and cell culture studies.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

Wirkmechanismus

The mechanism of action of 10-(Carbomethoxy)decyldimethylmethoxysilane involves the hydrolysis of the methoxysilane group to form silanols, which can then condense to form siloxane bonds. This process is crucial for its applications in surface modification and polymer formation. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form strong covalent bonds .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares 10-(Carbomethoxy)decyldimethylmethoxysilane with structurally related silanes:

| Compound Name | CAS Number | Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| This compound | N/A | Methoxy, Carbomethoxy, Decyl | Moderate hydrolysis | Silica grafting, fuel cell materials |

| Chloromethylmethyldiethoxysilane | 2212-10-4 | Diethoxy, Chloromethyl | High (Cl reactivity) | Crosslinking agents, coatings |

| Dichlorodimethylsilane (DCDMS) | 75-78-5 | Dichloro | Rapid hydrolysis | Silicone polymer production |

| 10-(Carbomethoxy)decyldimethylchlorosilane | N/A | Chloro, Carbomethoxy | High (Cl reactivity) | Surface functionalization |

| Hexamethyldisiloxane | 107-46-0 | Trimethylsiloxy | Low (stable siloxane bond) | Lubricants, antifoaming agents |

Reactivity and Hydrolysis Kinetics

- Methoxysilanes vs. Chlorosilanes: Methoxysilanes (e.g., this compound) hydrolyze slower than chlorosilanes (e.g., DCDMS or 10-(Carbomethoxy)decyldimethylchlorosilane), enabling controlled surface grafting . Chlorosilanes react rapidly with moisture, making them suitable for quick crosslinking but less ideal for precision applications. The carbomethoxy group in the target compound undergoes ester hydrolysis under basic conditions, releasing methanol and a carboxylic acid. This contrasts with chloromethyl groups (e.g., in Chloromethylmethyldiethoxysilane), which participate in nucleophilic substitution reactions .

Alkoxy Chain Length :

Functional Group Contributions

- Carbomethoxy Group: Provides a versatile handle for post-modification (e.g., acid release for hydrazonium ion formation in fuel cells) .

Methoxy vs. Chloro Substituents :

Fuel Cell Technology

This compound has been employed to metallize porous silicon. Hydrolysis of the methoxysilane anchors the molecule to silica, while ester hydrolysis generates carboxylic acid, which reacts with hydrazine to form conductive complexes. This dual functionality is absent in simpler silanes like DCDMS or Hexamethyldisiloxane .

Surface Modification

Compared to Chloromethylmethyldiethoxysilane, the target compound’s carbomethoxy group allows for pH-responsive behavior. In contrast, chloromethyl groups are typically used for covalent attachment of quaternary ammonium compounds in chromatography resins .

Stability and Handling

Methoxysilanes generally require anhydrous storage but are safer to handle than chlorosilanes, which release HCl upon hydrolysis. The discontinued commercial status of this compound highlights challenges in sourcing, necessitating in-situ synthesis for research applications.

Biologische Aktivität

10-(Carbomethoxy)decyldimethylmethoxysilane is a silane compound that has garnered interest in various fields, particularly in biological applications. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its silane backbone, which is modified with a decyl chain and a carbomethoxy functional group. Its chemical structure can be represented as follows:

This structure contributes to its amphiphilic properties, making it suitable for surface modification and biological applications.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties and its role in cell culture applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. The compound shows weaker activity against Gram-negative bacteria and mycobacteria, which is a common characteristic of many silane compounds due to the structural differences in bacterial cell walls .

| Type of Bacteria | Activity |

|---|---|

| Gram-positive | Strong |

| Gram-negative | Weak |

| Mycobacteria | Weak |

Surface Modification for Biological Assays

This compound is utilized in the modification of surfaces for biological assays and cell culture studies. Its ability to create hydrophobic surfaces enhances cell adhesion and growth, making it valuable in tissue engineering and regenerative medicine. The compound's silane functionality allows for covalent bonding with various substrates, facilitating the development of bioactive coatings.

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

-

Cell Culture Enhancement :

- A study demonstrated that surfaces treated with this silane compound promoted better adhesion and proliferation of fibroblast cells compared to untreated surfaces. This enhancement was attributed to the increased hydrophobicity and surface energy provided by the silane layer.

-

Antimicrobial Coatings :

- In another case study, coatings made from this compound were applied to medical devices. The results showed a significant reduction in bacterial colonization compared to control devices, indicating its potential for preventing infections in clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell death.

- Surface Interaction : Its ability to modify surfaces enhances protein adsorption and cell attachment, crucial for tissue engineering applications.

- Hydrophobicity : The hydrophobic nature of the compound aids in reducing biofilm formation on surfaces, which is critical in medical device applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.